molecular formula C8H14O2 B1329522 Ethyl cyclopentanecarboxylate CAS No. 5453-85-0

Ethyl cyclopentanecarboxylate

Cat. No. B1329522
CAS RN: 5453-85-0
M. Wt: 142.2 g/mol
InChI Key: UWSJCCUODNDXOT-UHFFFAOYSA-N
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Description

Ethyl cyclopentanecarboxylate is a compound that is part of a broader class of cyclopentane derivatives, which are of significant interest in organic chemistry due to their presence in various natural products and their utility in pharmaceuticals. The synthesis and transformation of these compounds have been explored in various studies, leading to the development of novel methodologies and the discovery of new reactions that expand the utility of these molecules in synthetic organic chemistry.

Synthesis Analysis

The synthesis of ethyl cyclopentanecarboxylate derivatives has been approached through different methods. For instance, a one-pot procedure for the synthesis of ethyl 1-hydroxycyclopentanecarboxylates involves cycloalumination of terminal olefins, followed by reaction with diethyl oxalate and acid hydrolysis . Additionally, ethyl (S)-α-hydroxy

Scientific Research Applications

Ring Expansion Reactions

Ethyl cyclopentanecarboxylate demonstrates unique properties in ring expansion reactions. For example, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate undergoes treatment to afford unusual ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and others in varying yields (Tsuzuki et al., 1977).

Synthesis of Functionalized Stable Phosphorus Ylides

Ethyl cyclopentanecarboxylate is used in the synthesis of functionalized stable phosphorus ylides. It reacts with dialkyl acetylenedicarboxylate and triphenyphosphine to produce stable ylides, which are crucial for various chemical synthesis processes (Asghari et al., 2008).

Addition to Phosphorated 2H-Azirines

The compound plays a role in generating cyclopenta[b]-pyrrole-2-phosphine oxides and -phosphonates through the addition of cyclic enolates derived from it to phosphorated 2H-azirines (Vélez del Burgo et al., 2016).

Role in Isothiocyanato-Compounds Synthesis

Ethyl vis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates are prepared from ethyl cyclopentanecarboxylate, showcasing its utility in synthesizing isothiocyanato-compounds (Palkó et al., 2000).

Alkylation of Active

Methylene CompoundsEthyl cyclopentanecarboxylate is involved in the alkylation of active methylene compounds. The reaction of diethyl azodicarboxylate and triphenylphosphine with alcohols and ethyl cyanoacetate, using ethyl cyclopentanecarboxylate, yields various alkylated products (Kurihara et al., 1981).

Synthesis of Fused Heterocycles

Ethyl 2-oxocyclododecanecarboxylate, a derivative of ethyl cyclopentanecarboxylate, is key in synthesizing macrocyclic systems with either fused or exocyclic nitrogen heterocycles (Zoorob et al., 2012).

Mass Spectrometric Study

Ethyl cyclopentanecarboxylate derivatives have been studied using mass spectrometry to understand their fragmentation mechanisms, offering insights into their chemical compositions and reactions (He et al., 1997).

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of various chemical compounds, like Ala-Ψ[CFCH]-Pro, a proline-containing pseudodipeptide. This demonstrates its potential in conformational and structural studies and as an enzyme inhibitor (Dutheuil et al., 2013).

Synthesis of Ethyl 1-Hydroxycyclopentanecarboxylates

Ethyl cyclopentanecarboxylate is instrumental in synthesizing ethyl 1-hydroxycyclopentanecarboxylates, showcasing its versatility in chemical synthesis (Dzhemilev et al., 2007).

Safety And Hazards

Ethyl cyclopentanecarboxylate is classified as a flammable liquid (Category 3) according to the 29 CFR 1910 (OSHA HCS) . More detailed safety and hazard information could not be retrieved from the searched resources.

properties

IUPAC Name

ethyl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSJCCUODNDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202942
Record name Ethyl cyclopentanecarboxylate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclopentanecarboxylate

CAS RN

5453-85-0
Record name Ethyl cyclopentanecarboxylate
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Record name Ethyl cyclopentanecarboxylate
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Record name Ethyl cyclopentanecarboxylate
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Record name Ethyl cyclopentanecarboxylate
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Record name ETHYL CYCLOPENTANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a solution of cis-2-(3-methylbutylamino)-cyclopentanecarboxylic acid ethyl ester (53.5 mg, 0.237 mmol) in N,N-dimethylformamide (3.0 mL) was added (7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid (prepared as described in Example 1j, 157.4 mg, 0.472 mmol) and a 1.0 M solution of N,N′-dicyclohexylcarbodiimide in dichloromethane (0.47 mL, 0.47 mmol). After stirring at 25° C. for 12 h, the mixture was diluted with dichloromethane and the precipitated N,N′-dicyclohexylurea byproduct was removed by filtration. The filtrate was concentrated and dried in vacuo to afford the crude product, cis-2-[2-(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetyl]-(3-methylbutyl)amino]-cyclopentanecarboxylic acid ethyl ester, which was used in the next step without further purification. LC-MS (ESI) calcd for C23H34N4O7S2 542.19, found 543.2 [M+H+].
Name
cis-2-(3-methylbutylamino)-cyclopentanecarboxylic acid ethyl ester
Quantity
53.5 mg
Type
reactant
Reaction Step One
Name
(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid
Quantity
157.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.47 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of cyclopentanecarboxylate (1.14 g, 10 mmol) in EtOH (5 mL) was added H2SO4 (0.1 mL) at room temperature. The mixture was allowed to warm to 80° C. and stirred at the same temperature for 3.5 h. The reaction mixture was cooled down to room temperature and poured into saturated NaHCO3 aq. (40 mL). The mixture was stirred at room temperature for 30 min and extracted with EtOAc. The organic layer was dried over MgSO4 and concentrated under reduced pressure to provide compound A124-1 (1.01 g, 71%) as a pale yellow oil. The crude product was used for next step without purification.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopentanecarboxylate
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Reactant of Route 6
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Citations

For This Compound
79
Citations
WJ Bailey, JJ Daly Jr - The Journal of Organic Chemistry, 1964 - ACS Publications
… to ethyl cyclopentanecarboxylate (X). Since 41% of the starting malonic ester IX was … of Whitmore, et al,,8 who obtained the ethyl cyclopentanecarboxylate (X) in a 48% yield by the …
Number of citations: 11 pubs.acs.org
B Capon, MI Page - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… reported that this reaction occurs 37 times faster than the hydrolysis of ethyl cyclopentanecarboxylate but the conditions were not given. We have compared these reactions in …
Number of citations: 4 pubs.rsc.org
R Araya-maturana, F Castañeda - Phosphorus, Sulfur, and Silicon …, 1993 - Taylor & Francis
… be a mixture of triphenylphosphine oxide and ethyl cyclopentanecarboxylate in a 26:74 ratio… mixture of cyclopentanecarboxylic acid and ethyl cyclopentanecarboxylate in a 14236 ratio. …
Number of citations: 10 www.tandfonline.com
J Haseltine, JW Runyon - Tetrahedron Letters, 2010 - Elsevier
… The rate constants for 1a and 2a are about 100-fold and 85-fold greater than those for the similar simple esters ethyl cyclopentanecarboxylate (6) and ethyl butanoate (7). The rate …
Number of citations: 2 www.sciencedirect.com
MEF Braibante, HTS Braibante, AF Morel… - Journal of the Brazilian …, 2006 - SciELO Brasil
… Acetylacetone 3a or ethyl acetoacetate 3b or ethyl cyclopentanecarboxylate 5 (5 mmol) and a-amino esters 2 a-d (7.5 mmol to obtain 4 and 10 mmol for 6 were used) with 1 equiv. of …
Number of citations: 33 www.scielo.br
T Masuike, N Furukawa, S Oae - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… 88C/22.5 mmHg) from which 2-ethoxycyclohexanone (0.750 g) and ethyl cyclopentanecarboxylate (0.460 g) were identified and separated with gas liquid chromatography. …
Number of citations: 6 www.journal.csj.jp
FC Whitmore, JN Cosby, WS Sloatman… - Journal of the …, 1942 - ACS Publications
Whereas the first paper covered only isoparaf-fins, this paper reports on a variety of mixed type compounds. In this group of compounds the paraffin chain remains constant, but different …
Number of citations: 17 pubs.acs.org
RY Peshkov, C Wang, EV Panteleeva… - Russian Chemical …, 2016 - Springer
… ment in favor of the route B is the presence of ethyl cyclopentanecarboxylate (∼5%) among the reaction prod ucts in the case of the reagent 5c. Ethyl cyclopentanecarboxylate is formed…
Number of citations: 1 link.springer.com
AM Youssef, MK Safo, R Danso-Danquah… - Journal of medicinal …, 2002 - ACS Publications
… As shown in Scheme 2, bromination of ethyl cyclopentanecarboxylate with N-bromosuccinimide in refluxing carbon tetrachloride under an IR lamp for 6 h afforded the corresponding …
Number of citations: 30 pubs.acs.org
RB Loftfield - Journal of the American Chemical Society, 1951 - ACS Publications
… Under these conditions the major product is ethyl cyclopentanecarboxylate (65-70%). The second order rate constant for thebase-catalyzed rate of …
Number of citations: 144 pubs.acs.org

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